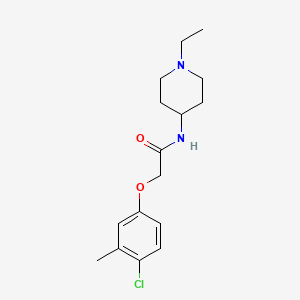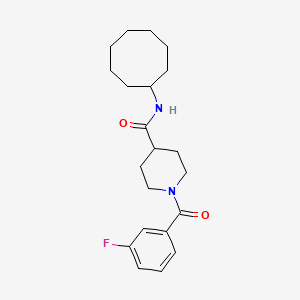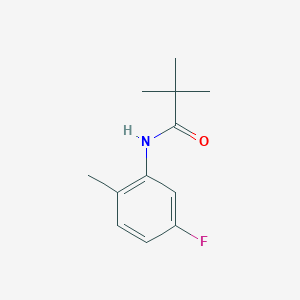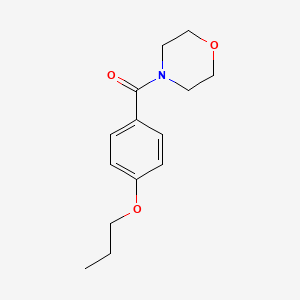![molecular formula C16H14ClNO3S B4644338 3-allyl-5-[4-(allyloxy)-3-chlorobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4644338.png)
3-allyl-5-[4-(allyloxy)-3-chlorobenzylidene]-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
3-allyl-5-[4-(allyloxy)-3-chlorobenzylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various applications. This compound is commonly referred to as ACTBTD and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of ACTBTD involves the inhibition of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme that plays a crucial role in the redox signaling pathway and is overexpressed in many types of cancers. Inhibition of TrxR leads to the accumulation of reactive oxygen species (ROS) and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ACTBTD exhibits potent anti-cancer properties in vitro and in vivo. In addition to its anti-cancer properties, ACTBTD has also been shown to exhibit anti-inflammatory and anti-oxidant properties. These properties make ACTBTD a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ACTBTD is its high potency and selectivity towards TrxR. This makes it an ideal candidate for use in cancer therapy. However, one of the limitations of ACTBTD is its poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of ACTBTD. One of the most promising directions is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of novel drug delivery systems to improve its solubility and bioavailability. Furthermore, research can be conducted to investigate the potential use of ACTBTD in combination with other anti-cancer drugs to improve its efficacy and reduce toxicity.
In conclusion, ACTBTD is a promising compound that exhibits potent anti-cancer, anti-inflammatory, and anti-oxidant properties. Its unique chemical structure and mechanism of action make it an ideal candidate for use in cancer therapy. Further research and development of this compound can lead to the development of novel cancer therapies and treatments for various inflammatory and oxidative stress-related diseases.
Aplicaciones Científicas De Investigación
ACTBTD has been extensively studied for its potential use in various scientific applications. One of the most promising applications of this compound is in the field of medicine. Research has shown that ACTBTD exhibits potent anti-cancer properties and can be used as a potential drug candidate for the treatment of various types of cancers.
Propiedades
IUPAC Name |
(5Z)-5-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c1-3-7-18-15(19)14(22-16(18)20)10-11-5-6-13(12(17)9-11)21-8-4-2/h3-6,9-10H,1-2,7-8H2/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGYRIPQUPBAAQ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC=C)Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC=C)Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4644270.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4644276.png)


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4644288.png)
![7-[(4-fluorophenyl)amino]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4644303.png)
![4-[(1-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B4644313.png)

![2,5-dimethoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B4644326.png)


![1-{2-[(2,6-dichlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4644339.png)
![2-methyl-5,6-diphenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-3(2H)-pyridazinone](/img/structure/B4644341.png)